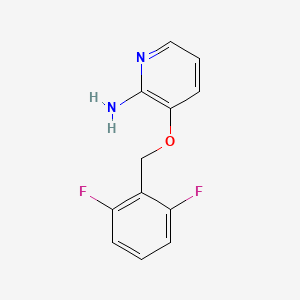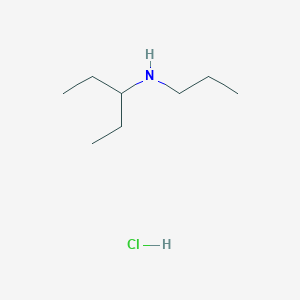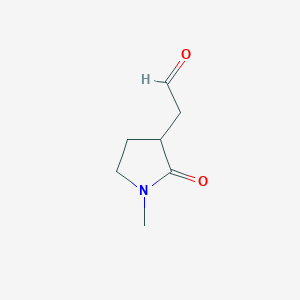![molecular formula C8H10N4 B3105006 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine CAS No. 1515112-71-6](/img/structure/B3105006.png)
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine
概要
説明
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用機序
Target of Action
The primary target of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound interacts with JAK1 in a selective manner . The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its high affinity and specificity for this target . The interaction between the compound and JAK1 inhibits the kinase activity of JAK1, thereby modulating the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of JAK1 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .
Result of Action
The inhibition of JAK1 by this compound leads to modulation of the JAK-STAT signaling pathway . This can result in various cellular effects, depending on the specific biological context. For instance, it can influence cell growth and differentiation .
生化学分析
Biochemical Properties
The compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has been identified as a core scaffold in the design of a JAK1 selective inhibitor . This suggests that it may interact with the JAK1 enzyme, potentially influencing its activity.
Cellular Effects
JAK1 is involved in various signaling pathways, including those related to inflammation and immune function .
Molecular Mechanism
Its use in the synthesis of a JAK1 inhibitor suggests it may interact with this enzyme at the molecular level .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A compound synthesized using it as a core scaffold exhibited desired efficacies in CIA and AIA models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves multi-step organic reactionsSubsequent steps include cyclization reactions catalyzed by gold and sodium hydride (NaH) to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
科学的研究の応用
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
類似化合物との比較
Similar Compounds
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the position of the substituent.
6-Amino-7-deazapurine: Another heterocyclic compound with a similar pyrimidine core.
6-Chloro-7-deazapurine: Similar in structure but with a chlorine substituent.
Uniqueness
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of selective enzyme inhibitors and other bioactive molecules .
特性
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVWHKZCHGPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-[Pt(PBu3)2Cl2]](/img/structure/B3104930.png)

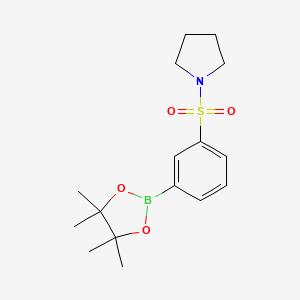
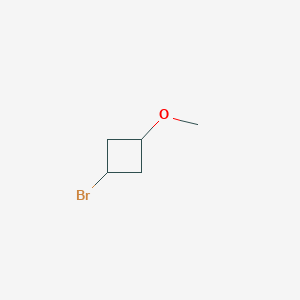

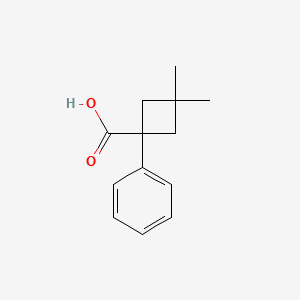
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)
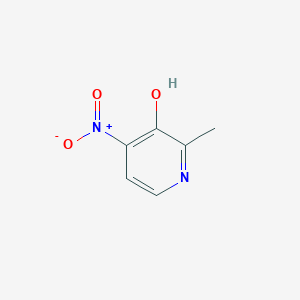
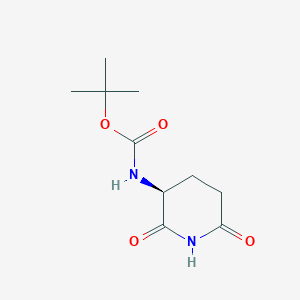
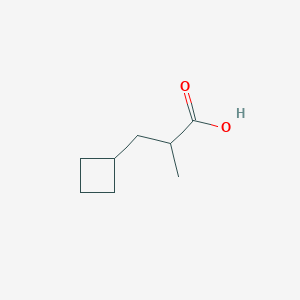
![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
